Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Description
Its structure features a methyl ester group at the carboxylic acid position, a 4-aminophenyl backbone, and a 2-hydroxyphenylmethylene imine linkage. Such structural attributes make it relevant in medicinal chemistry and materials science, particularly in applications requiring selective binding or photophysical properties .
Properties
IUPAC Name |
methyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMJZIFVMMRREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425299 | |
| Record name | Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-87-4 | |
| Record name | Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester typically involves the condensation of 2-hydroxybenzaldehyde with 4-aminobenzoic acid methyl ester. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antiviral Properties
Research indicates that derivatives of benzoic acid, particularly those with amino and hydroxyl functional groups, exhibit significant antimicrobial activity. For instance, studies have shown that compounds structurally related to PABA can inhibit bacterial growth and possess antiviral properties. The compound in focus has been tested for its efficacy against various pathogens, demonstrating promising results in inhibiting growth and activity.
Synthesis of Active Pharmaceutical Ingredients (APIs)
Benzoic acid derivatives serve as intermediates in the synthesis of APIs. The methyl ester form is particularly valuable due to its ease of hydrolysis under mild conditions, facilitating the release of the active acid group necessary for subsequent reactions in drug synthesis. This property is crucial for developing antibiotics and other therapeutic agents .
Cholinesterase Inhibition
Recent studies have highlighted the potential of benzoic acid derivatives as cholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's. For example, certain analogs have been shown to exhibit IC50 values comparable to established drugs like donepezil, indicating their potential as therapeutic agents .
Analytical Applications
Chromatographic Techniques
Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound can be separated on reverse phase columns using a mobile phase composed of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the purification and identification of impurities in pharmaceutical formulations .
Synthetic Organic Chemistry
Precursor for Synthesis
The compound is utilized as a precursor in various synthetic pathways to create more complex molecules. Its structure allows it to participate in reactions such as:
- Schiff Base Formation: The compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.
- Coupling Reactions: It can undergo coupling reactions to form more complex aromatic systems, which are pivotal in developing new materials and pharmaceuticals .
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of novel antimicrobial agents from benzoic acid derivatives. By modifying the amino group and introducing various substituents on the aromatic ring, researchers developed compounds that exhibited enhanced antibacterial activity against resistant strains.
Case Study 2: Cholinesterase Inhibition
In a comparative study, several benzoic acid derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. The results indicated that certain modifications led to compounds with significantly improved inhibitory potency compared to traditional inhibitors.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic Acid, 2-(((4-Methoxyphenyl)Methylene)Amino)-, Methyl Ester (CAS not provided)
- Structural Difference : The imine group is at position 2 of the benzoic acid backbone instead of position 3. The hydroxyphenyl group is replaced with a 4-methoxyphenyl moiety.
- Impact : The methoxy group enhances electron-donating effects, increasing stability against oxidation compared to the hydroxyl group. The positional shift alters steric interactions in molecular recognition processes .
Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxy-, Methyl Ester (Compound 1 in )
- Structural Difference : A dimethoxybenzoyl amide replaces the imine group, and an additional hydroxyl group is present at position 3.
- Impact: The amide group improves hydrolytic stability, while the hydroxyl and methoxy groups enhance solubility in polar solvents.
Methyl 4-[(2-Methoxy-2-Oxoethyl)Amino]Benzoate (CAS 90544-87-9)
- Structural Difference: An aminoethyl ester side chain replaces the imine group.
Physicochemical Properties
- The target compound’s imine group makes it prone to hydrolysis under acidic/basic conditions, unlike amide derivatives () or simple esters (). Its hydroxyl group improves water solubility relative to fully alkylated analogs () .
Biological Activity
Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- A benzoic acid moiety.
- A methylene bridge linking to a 2-hydroxyphenyl group.
- An amino group attached to the benzoic acid.
- A methyl ester group on the carboxyl site.
This structure allows for various interactions at the molecular level, influencing its biological activity.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to benzoic acid, including those with methylene linkages, can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting enzyme activity critical for microbial survival.
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Antimicrobial | 7.49 ± 0.16 | |
| Benzylaminobenzoic acid | BChE Inhibition | 502.67 ± 0.05 |
Anticancer Activity
The anticancer potential of benzoic acid derivatives is particularly noteworthy. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, such as certain kinases.
- Apoptosis Induction: Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 23.31 ± 0.09 |
| HepG2 | 72.22 ± 0.14 |
| HCT-116 | 53.29 ± 0.25 |
Case Studies and Research Findings
-
In Vitro Studies on Anticholinesterase Activity:
A study focused on the inhibitory effects of similar compounds against acetylcholinesterase (AChE) showed promising results. The compound exhibited an IC50 value indicating effective inhibition compared to standard drugs like donepezil . -
Molecular Docking Studies:
Molecular modeling has predicted favorable binding affinities for benzoic acid derivatives with various targets, suggesting that structural modifications can enhance their biological activity . -
Antiviral Activity:
Some derivatives have shown selective activity against HIV-1, indicating their potential as antiviral agents . The presence of hydroxyl groups in the structure appears crucial for this activity.
Q & A
Q. Example Reaction Conditions Table :
| Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Acetic acid | Reflux (78°C) | 75–85 | |
| Methanol | None | RT (25°C) | 60–70 |
Basic Research: What spectroscopic and chromatographic techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 283.3 for C₁₅H₁₃NO₃) and fragmentation patterns (e.g., loss of -OCH₃) .
- IR Spectroscopy : Absence of aldehyde C=O (~1700 cm⁻¹) and presence of C=N (~1600 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC : Purity >95% with retention time correlated against standards .
Advanced Research: How does the hydroxyl group at the 2-position influence tautomerism and photophysical properties?
Methodological Answer:
The ortho-hydroxy group enables keto-enol tautomerism, which can be studied via:
- UV-Vis Spectroscopy : Solvent-dependent absorption shifts (e.g., λmax ~350 nm in DMSO for enol form, ~320 nm in hexane for keto form) .
- X-ray Crystallography : Determine solid-state tautomeric form; intramolecular hydrogen bonding between -OH and C=N stabilizes the enol form .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare energy barriers between tautomers .
Key Finding : The hydroxyl group enhances planarity, favoring conjugation and redshifted absorption, relevant for UV-absorbing applications .
Advanced Research: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the imine bond) causing splitting discrepancies .
- Deuterium Exchange : Confirm exchangeable protons (e.g., phenolic -OH) by comparing spectra in D₂O vs. CDCl₃ .
- 2D NMR (COSY, HSQC) : Assign overlapping signals; HSQC correlates ¹H-¹³C couplings for unambiguous assignments .
- Crystallographic Validation : Compare solution-phase (NMR) and solid-state (X-ray) structures .
Application-Oriented: What methodologies assess its potential as a UV stabilizer in polymers?
Methodological Answer:
- Accelerated UV Aging Tests : Expose polymer films (e.g., PVC) to UV radiation (λ = 280–400 nm) and monitor degradation via:
- Quantum Yield Calculation : Determine UV absorption efficiency using UV-Vis and fluorescence spectroscopy .
- Comparative Studies : Benchmark against commercial stabilizers (e.g., Tinuvin) for efficacy .
Q. Example FMO Data :
| Parameter | Value (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.8 |
| Gap | 3.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
